Cas no 57503-03-4 (2-Chloro-N-(2-isopropylphenyl)acetamide)
2-Chloro-N-(2-isopropylphenyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-N-(2-isopropyl-phenyl)-acetamide
- 2-CHLORO-N-(2-ISOPROPYLPHENYL)ACETAMIDE
- 2-chloro-N-[2-(methylethyl)phenyl]acetamide
- 2-chloro-N-[2-(propan-2-yl)phenyl]acetamide
- AC1MTPLG
- CTK5A6978
- MolPort-000-871-778
- SureCN7769522
- G62730
- SCHEMBL7769522
- DTXSID00394698
- 2-chloro-N-(2-propan-2-ylphenyl)acetamide
- AKOS000268720
- CS-0218665
- Z56869433
- 57503-03-4
- LS-01191
- STK415266
- EN300-01661
- MFCD01034344
- ALBB-002414
- 2-Chloro-N-(2-isopropylphenyl)acetamide
-
- MDL: MFCD01034344
- Inchi: 1S/C11H14ClNO/c1-8(2)9-5-3-4-6-10(9)13-11(14)7-12/h3-6,8H,7H2,1-2H3,(H,13,14)
- InChI Key: MHTCIMHUMDBERX-UHFFFAOYSA-N
- SMILES: ClCC(NC1C=CC=CC=1C(C)C)=O
Computed Properties
- Exact Mass: 211.0763918g/mol
- Monoisotopic Mass: 211.0763918g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 29.1Ų
2-Chloro-N-(2-isopropylphenyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C433415-100mg |
2-Chloro-N-(2-isopropylphenyl)acetamide |
57503-03-4 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C433415-500mg |
2-Chloro-N-(2-isopropylphenyl)acetamide |
57503-03-4 | 500mg |
$ 230.00 | 2022-06-06 | ||
| TRC | C433415-1g |
2-Chloro-N-(2-isopropylphenyl)acetamide |
57503-03-4 | 1g |
$ 340.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 029605-500mg |
2-Chloro-N-(2-isopropylphenyl)acetamide |
57503-03-4 | 500mg |
1542.0CNY | 2021-07-10 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 029605-500mg |
2-Chloro-N-(2-isopropylphenyl)acetamide |
57503-03-4 | 500mg |
1542CNY | 2021-05-07 | ||
| A2B Chem LLC | AG87520-2.5g |
2-Chloro-n-(2-isopropylphenyl)acetamide |
57503-03-4 | 95% | 2.5g |
$652.00 | 2024-04-19 | |
| A2B Chem LLC | AG87520-5g |
2-Chloro-n-(2-isopropylphenyl)acetamide |
57503-03-4 | 95% | 5g |
$948.00 | 2024-04-19 | |
| A2B Chem LLC | AG87520-10g |
2-Chloro-n-(2-isopropylphenyl)acetamide |
57503-03-4 | 95% | 10g |
$1389.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1289335-1g |
2-Chloro-n-[2-(propan-2-yl)phenyl]acetamide |
57503-03-4 | 97% | 1g |
¥2462.00 | 2024-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1289335-5g |
2-Chloro-n-[2-(propan-2-yl)phenyl]acetamide |
57503-03-4 | 97% | 5g |
¥9360.00 | 2024-05-08 |
2-Chloro-N-(2-isopropylphenyl)acetamide Suppliers
2-Chloro-N-(2-isopropylphenyl)acetamide Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 2-Chloro-N-(2-isopropylphenyl)acetamide
2-Chloro-N-(2-isopropylphenyl)acetamide (CAS No. 57503-03-4): A Comprehensive Overview
The compound 2-Chloro-N-(2-isopropylphenyl)acetamide (CAS No. 57503-03-4) is a versatile organic molecule with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a chloro-substituted acetamide group with an isopropylphenyl moiety. The isopropylphenyl group contributes to the molecule's hydrophobicity and aromaticity, while the chloroacetamide group introduces electronic diversity and functional versatility.
Recent studies have highlighted the potential of 2-Chloro-N-(2-isopropylphenyl)acetamide as a precursor for the synthesis of bioactive compounds. For instance, researchers have explored its role in the development of novel antimicrobial agents and anti-inflammatory drugs. The molecule's ability to undergo various chemical transformations, such as nucleophilic substitutions and condensations, makes it an ideal building block for drug discovery programs.
In terms of synthesis, 2-Chloro-N-(2-isopropylphenyl)acetamide can be prepared through a variety of methods, including the chlorination of acetanilide derivatives and subsequent substitution reactions. One notable approach involves the use of microwave-assisted synthesis, which has been shown to significantly improve reaction yields and reduce reaction times. This method leverages the unique reactivity of the isopropylphenyl group under microwave conditions to facilitate efficient bond formation.
The physical and chemical properties of 2-Chloro-N-(2-isopropylphenyl)acetamide have been extensively characterized using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies have provided valuable insights into the molecule's conformational flexibility and stability under various conditions. For example, X-ray crystallography has revealed a highly ordered molecular packing arrangement in the solid state, which is attributed to the intermolecular hydrogen bonding between the chloroacetamide groups.
From an environmental perspective, the biodegradation and toxicity profiles of 2-Chloro-N-(2-isopropylphenyl)acetamide have been evaluated in recent eco-toxicological studies. Results indicate that the compound exhibits moderate biodegradability under aerobic conditions, with key degradation pathways involving hydrolysis of the amide bond and subsequent cleavage of aromatic rings. These findings are particularly relevant for assessing its potential impact on aquatic ecosystems and guiding its safe disposal.
Looking ahead, ongoing research is focused on expanding the applications of 2-Chloro-N-(2-isopropylphenyl)acetamide in advanced materials science. For example, researchers are exploring its use as a monomer in polymer synthesis due to its ability to form stable covalent bonds with other functional groups. Additionally, its role in catalysis has been investigated, with promising results in asymmetric catalysis for organic transformations.
In conclusion, 2-Chloro-N-(2-isopropylphenyl)acetamide (CAS No. 57503-03-4) stands out as a multifaceted compound with diverse applications across multiple disciplines. Its unique structure, reactivity, and compatibility with modern synthetic methodologies make it an invaluable tool for scientists and engineers alike. As research continues to uncover new avenues for its utilization, this compound is poised to play an increasingly important role in both academic and industrial settings.
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